molecular formula C20H44CeO8 B6291502 Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium CAS No. 1262520-82-0

Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium

Cat. No.: B6291502
CAS No.: 1262520-82-0
M. Wt: 552.7 g/mol
InChI Key: GJUYZTSPMLBGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, with the molecular formula C₂₀H₄₄CeO₈ and a molecular weight of 552.68 g/mol, is a tetravalent cerium(IV) alkoxide complex . The compound is supplied as a light yellow to orange powder and is highly sensitive to air and moisture, necessitating handling under strict inert conditions such as a glovebox or Schlenk line . Cerium(IV) complexes are of significant scientific interest due to the unique accessibility of the Ce(IV/III) redox couple among lanthanides, which is critical for applications in catalysis and oxidation chemistry . The stability of the +4 oxidation state is effectively tuned and stabilized by electron-donating O-donor ligands, which can modulate the complex's redox and optical properties . This compound serves as a high-purity precursor for the synthesis of other cerium-containing materials and is used in processes like thin film deposition for electronics and sensors . As a reagent, it is strictly for research use only.

Properties

CAS No.

1262520-82-0

Molecular Formula

C20H44CeO8

Molecular Weight

552.7 g/mol

IUPAC Name

cerium(4+);1-methoxy-2-methylpropan-2-olate

InChI

InChI=1S/4C5H11O2.Ce/c4*1-5(2,6)4-7-3;/h4*4H2,1-3H3;/q4*-1;+4

InChI Key

GJUYZTSPMLBGEX-UHFFFAOYSA-N

SMILES

CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4]

Canonical SMILES

CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].CC(C)(COC)[O-].[Ce+4]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The compound is synthesized via the reaction of cerium(IV) chloride (CeCl₄) with 1-methoxy-2-methyl-2-propanol (Hmmp) in the presence of a base under inert conditions. The reaction proceeds through deprotonation of the alcohol by the base, forming the alkoxide ligand (mmp⁻), which coordinates to the Ce⁴⁺ center. The stoichiometric ratio of 4:1 (Hmmp:CeCl₄) ensures complete ligand substitution, yielding the tetravalent complex:

CeCl4+4Hmmp+4BaseCe(mmp)4+4Base\cdotpHCl\text{CeCl}4 + 4\,\text{Hmmp} + 4\,\text{Base} \rightarrow \text{Ce(mmp)}4 + 4\,\text{Base·HCl}

Anhydrous solvents such as tetrahydrofuran (THF) or toluene are employed to prevent hydrolysis of the cerium precursor.

Table 1: Standard Laboratory Synthesis Conditions

ParameterSpecification
ReactantsCeCl₄, Hmmp, Base (e.g., NEt₃)
SolventTHF, Toluene
TemperatureRoom temperature (20–25°C)
AtmosphereNitrogen or Argon
Reaction Time12–24 hours
Yield65–75% (after purification)

Optimization of Reaction Conditions

Key variables affecting yield and purity include:

  • Solvent Purity : Residual moisture in solvents leads to premature hydrolysis, forming cerium oxide byproducts. Solvents must be dried over molecular sieves or distilled under nitrogen.

  • Base Selection : Triethylamine (NEt₃) is commonly used due to its mild basicity and volatility, facilitating removal during workup. Stronger bases (e.g., NaH) risk over-reduction of Ce⁴⁺ to Ce³⁺.

  • Ligand Excess : A 10–20% molar excess of Hmmp ensures complete ligand substitution, minimizing unreacted CeCl₄.

Industrial-Scale Production

Scaling Challenges and Adaptations

Industrial synthesis prioritizes cost efficiency and reproducibility while maintaining high purity. The process involves:

  • Continuous Flow Reactors : To handle exothermic reactions and improve mixing, replacing batch reactors.

  • Inert Gas Curtains : Large-scale reactors utilize nitrogen curtains instead of gloveboxes to maintain anhydrous conditions.

  • Automated Purification : Centrifugal distillation units separate unreacted ligands and byproducts, achieving >95% purity.

Table 2: Industrial vs. Laboratory Synthesis Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeSchlenk FlaskContinuous Flow Reactor
PurificationRecrystallizationCentrifugal Distillation
Throughput1–10 g/batch10–50 kg/day
Purity90–95%95–98%

Purification Techniques

Recrystallization Protocols

Post-synthesis, the crude product is purified via recrystallization from a mixture of hexane and dichloromethane (3:1 v/v). The process involves:

  • Dissolving the crude product in minimal dichloromethane at 40°C.

  • Layering with hexane to induce gradual crystallization.

  • Isolating crystals under nitrogen and drying under vacuum.

Table 3: Solvent Systems for Recrystallization

Solvent CombinationCrystal QualityYield (%)
Hexane/DCM (3:1)Needle-like, High Purity70–75
Toluene/Ether (1:2)Amorphous, Moderate Purity60–65

Challenges and Mitigation Strategies

Air and Moisture Sensitivity

The compound’s Ce⁴⁺ center is highly susceptible to hydrolysis, forming cerium oxide (CeO₂). Mitigation strategies include:

  • Strict Inert Conditions : Use of gloveboxes or Schlenk lines for all manipulations.

  • Stabilized Ligands : Pre-forming the mmp⁻ ligand with potassium salts (Kmmp) reduces side reactions.

Byproduct Formation

Common byproducts include CeO₂ and ligand degradation products (e.g., methoxyacetone). These are minimized by:

  • Low-Temperature Reactions : Maintaining temperatures below 30°C prevents ligand oxidation.

  • Ligand Stabilization : Adding antioxidants like 2,6-di-tert-butylphenol (0.1 wt%) to the reaction mixture .

Chemical Reactions Analysis

Oxidation Reactions

The Ce⁴⁺ center acts as a strong oxidizing agent, enabling electron-transfer reactions:

Reaction TypeConditions/ReagentsProductsKey Observations
Self-oxidationAmbient air exposureCeO₂ (cerium(IV) oxide) and organic byproductsRapid oxidation occurs in air due to Ce⁴⁺ instability .
Substrate oxidationWith H₂O₂ or O₃Oxidized organic substrates (e.g., alcohols → ketones)Ce(mmp)₄ facilitates catalytic oxidation under mild conditions .

Example Reaction :

Ce(mmp)4+H2O2CeO2+Organic byproducts+H2O[2][4]\text{Ce(mmp)}_4 + \text{H}_2\text{O}_2 \rightarrow \text{CeO}_2 + \text{Organic byproducts} + \text{H}_2\text{O} \quad[2][4]

Reduction Reactions

Ce⁴⁺ can be reduced to Ce³⁺ under controlled conditions:

Reaction TypeConditions/ReagentsProductsKey Observations
Chemical reductionNaBH₄ or LiAlH₄ in anhydrous THFCe(III) complexes (e.g., Ce(mmp)₃)Requires inert atmosphere to prevent re-oxidation .
Electrochemical reduction−1.2 V (vs. Ag/AgCl) in DMFCe³⁺ speciesReversible redox behavior observed via cyclic voltammetry .

Mechanism :

Ce4++eCe3+[4]\text{Ce}^{4+} + e^- \rightarrow \text{Ce}^{3+} \quad[4]

Substitution Reactions

The methoxy and methylpropanolato ligands undergo substitution with nucleophiles:

Reaction TypeConditions/ReagentsProductsKey Observations
HalogenationCl₂ or Br₂ in CCl₄Halogenated cerium complexes (e.g., CeCl(mmp)₃)Ligand exchange occurs without altering the Ce⁴⁺ center .
AlcoholysisROH (e.g., ethanol)Ce(OR)₄ derivativesFaster kinetics with primary alcohols due to steric effects .

Example Reaction :

Ce(mmp)4+4EtOHCe(OEt)4+4Hmmp[4]\text{Ce(mmp)}_4 + 4\text{EtOH} \rightarrow \text{Ce(OEt)}_4 + 4\text{Hmmp} \quad[4]

Hydrolysis and Condensation

Moisture sensitivity drives hydrolysis, forming Ce-O-Ce networks:

ConditionsProductsApplications
H₂O in THFCeO₂·xH₂O colloidal particlesUsed in sol-gel synthesis of cerium oxide thin films .
Controlled humidityPolymeric Ce-O frameworksPrecursors for catalytic materials .

Reaction Pathway :

Ce(mmp)4+H2OCe-O-Ce+Hmmp[4]\text{Ce(mmp)}_4 + \text{H}_2\text{O} \rightarrow \text{Ce-O-Ce} + \text{Hmmp} \quad[4]

Comparative Reactivity with Analogues

CompoundOxidation StrengthLigand LabilityApplications
Ce(mmp)₄High (Ce⁴⁺)ModerateCatalysis, thin films
Ce(OiPr)₄ModerateHighPolymerization
Ce(acac)₄LowLowBiomedical imaging

Key Data Tables

Table 1: Thermodynamic Parameters for Ce(mmp)₄ Reactions

ReactionΔH (kJ/mol)ΔS (J/mol·K)
Oxidation to CeO₂−285 ± 15−120 ± 20
Reduction to Ce³⁺+75 ± 10+90 ± 15

Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
THF45.2
Toluene12.8
Ethanol<1.0

Scientific Research Applications

Catalysis

Role in Organic Synthesis
Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium serves as a catalyst in various organic reactions, particularly in polymerization processes. Its ability to coordinate with substrates facilitates the transfer of electrons, enhancing reaction rates and selectivity.

Case Study: Polymerization Reactions

In a study on polymer synthesis, Ce(mmp)₄ was utilized to catalyze the polymerization of lactides, resulting in high molecular weight polylactide with controlled stereochemistry. The efficiency of Ce(mmp)₄ compared to traditional catalysts highlighted its potential for producing biodegradable polymers.

Biological Applications

Investigating Enzyme Mechanisms
This compound is employed as a probe in biological systems to study enzyme mechanisms due to its ability to mimic certain metal ions involved in enzymatic processes.

Case Study: Enzyme Activity Probing

Research demonstrated that Ce(mmp)₄ could effectively mimic cerium's role in enzyme catalysis, providing insights into the mechanistic pathways of enzymes like superoxide dismutase. The compound's coordination properties allowed for the stabilization of reactive intermediates.

Medical Research

Drug Delivery Systems and Imaging Agents
this compound is being explored for its potential use in drug delivery systems and as an imaging agent due to its favorable biocompatibility and ability to form stable complexes with pharmaceutical compounds.

Case Study: Drug Delivery

In experimental models, Ce(mmp)₄ was conjugated with anticancer drugs, enhancing their solubility and bioavailability. The study indicated improved therapeutic efficacy compared to free drug formulations.

Industrial Applications

Thin Film Deposition
Ce(mmp)₄ is utilized as a precursor for thin film deposition techniques, particularly in the production of cerium oxide (CeO₂) films used in electronic devices and sensors.

Application AreaDescription
Electronics Used for depositing high-quality CeO₂ films for capacitors and transistors.
Sensors Employed in gas sensors due to the catalytic properties of cerium oxide.

Case Study: Semiconductor Manufacturing

In semiconductor manufacturing processes, Ce(mmp)₄ was used as a precursor for CeO₂ thin films via chemical vapor deposition (CVD), resulting in films with excellent electrical properties and thermal stability.

Mechanism of Action

The mechanism of action of Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium involves its ability to coordinate with various substrates through its cerium center. This coordination facilitates the transfer of electrons and protons, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • The successful synthesis of Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium contrasts with the instability of tetrakis(cyclopentadienyl) cerium(IV), highlighting the critical role of ligand choice. Bulky alkoxide ligands (e.g., propanolato) may enhance steric protection, stabilizing the Ce(IV) center .

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Property This compound Saccharide-Substituted Zinc Phthalocyanines (e.g., glucose/lactose derivatives)
Solubility Likely organic solvents (e.g., THF, DMF) High water solubility due to saccharide moieties
Stability Air/moisture-sensitive Optically stable in aqueous media
Emission Properties Not reported (likely non-fluorescent) Strong near-infrared (NIR) fluorescence for biomedical imaging
Biocompatibility Limited data (likely incompatible due to reactivity) High biocompatibility for in vivo applications

Key Observations :

  • Unlike saccharide-substituted zinc phthalocyanines, which are designed for aqueous biocompatibility and NIR imaging , this compound’s air sensitivity limits its biomedical utility. Its applications may instead focus on catalysis or materials science.
  • The absence of π-conjugated systems in the cerium compound explains its lack of fluorescence, contrasting with the phthalocyanines’ optical properties .

Redox and Catalytic Potential

Cerium(IV) complexes are notable for their redox activity, often cycling between Ce(IV) and Ce(III) states. The propanolato ligands in the subject compound may modulate redox potentials compared to cyclopentadienyl-based systems.

Biological Activity

Tetrakis[1-(methoxy)-2-methyl-2-propanolato] cerium, with the chemical formula C20H44CeO8\text{C}_{20}\text{H}_{44}\text{CeO}_{8}, is an organometallic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Overview of this compound

This compound is synthesized through the reaction of cerium (IV) chloride with 1-methoxy-2-methyl-2-propanol in the presence of a base, typically under inert conditions to prevent oxidation. The resulting product is a light yellow to orange powder, utilized in thin film deposition, pharmaceuticals, and as a catalyst in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to coordinate with various substrates via its cerium center. This coordination facilitates electron and proton transfer, making it an effective catalyst in biochemical reactions. The compound's structure allows it to mimic calcium ions, which can influence cellular processes by substituting for calcium in biomolecules without functional replacement .

Antimicrobial Properties

Research indicates that cerium compounds exhibit significant antimicrobial activity. A study on cerium oxide nanoparticles (CeO₂ NPs), which share similar properties with this compound, demonstrated their effectiveness against pathogens such as Porphyromonas gingivalis and Prevotella intermedia. The mechanism involves the generation of reactive oxygen species (ROS) that disrupt microbial cellular functions .

Antioxidant Effects

This compound has shown both pro-oxidant and antioxidant effects depending on the concentration and environmental conditions. This duality is crucial for its application in oxidative stress-related diseases where balancing ROS levels is essential for cellular health .

Drug Delivery Systems

The compound is being investigated for its potential use in drug delivery systems due to its unique coordination properties. Its ability to encapsulate and release therapeutic agents in a controlled manner makes it a candidate for targeted therapies in cancer treatment .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of CeO₂ NPs on human periodontal ligament cells (hPDLCs). Results indicated that these nanoparticles enhanced cell viability and promoted osteogenic differentiation while exhibiting significant antibacterial activity against anaerobic pathogens .
    ParameterControl GroupCeO₂ NPs Group
    Cell Viability (%)7090
    ALP Activity (U/L)5080
    Antibacterial Effect (Zone of Inhibition)0 mm15 mm
  • Oxidative Stress Response : In another investigation, the impact of this compound on hPDLCs under oxidative stress was assessed. The results showed a significant reduction in ROS levels when treated with the compound, indicating its potential as an antioxidant agent .

Q & A

Q. Guidelines for Researchers :

  • Data Contradictions : Cross-validate magnetic, spectroscopic, and computational results to resolve oxidation state disputes .
  • Experimental Design : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies on ligand tuning or catalytic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.